2,3-Dichloro-5-(chloromethyl)pyridine

概述

描述

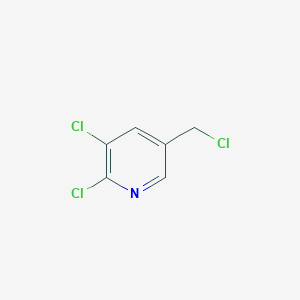

2,3-Dichloro-5-(chloromethyl)pyridine is an organic compound with the molecular formula C6H4Cl3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a chloromethyl group at the 5th position. This compound is of significant interest in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine typically involves the chlorination of 2-chloro-5-(chloromethyl)pyridine. This process can be carried out under liquid-phase conditions to yield the desired product . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process starting from readily available pyridine derivatives. The process includes chlorination steps, followed by purification through distillation or recrystallization to achieve high purity levels .

化学反应分析

Types of Reactions

2,3-Dichloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions typically require a base and are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used, depending on the desired product.

Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with conditions tailored to the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

科学研究应用

Agrochemicals

One of the primary applications of 2,3-Dichloro-5-(chloromethyl)pyridine is in the development of agrochemicals, particularly herbicides and pesticides. Its derivatives are known for their effectiveness in controlling various pests while being selective enough to minimize damage to crops . For example:

| Compound Name | Application | Notes |

|---|---|---|

| 2,3-Dichloro-5-trichloromethylpyridine | Herbicide | Effective against broadleaf weeds |

| Neonicotinoids | Insecticide | Targets specific insect pests with lower toxicity to non-target species |

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It has been utilized in the development of new neonicotinoid compounds, which are vital for pest control in agriculture . The conversion pathways often involve further chlorination or substitution reactions leading to biologically active molecules.

Chemical Intermediates

In organic synthesis, this compound acts as a versatile building block for creating complex molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing other functionalized pyridines and heterocycles .

Case Study 1: Herbicide Development

A notable case study involves the use of this compound as a precursor for developing selective herbicides. Research demonstrated that derivatives synthesized from this compound exhibited high efficacy against specific weed species while maintaining crop safety. Field trials confirmed its effectiveness under various environmental conditions.

Case Study 2: Synthesis of Neonicotinoids

Another significant application is in synthesizing neonicotinoids, which are widely used insecticides. The compound's chlorinated structure allows for modifications that enhance insecticidal activity while reducing toxicity to beneficial insects. Studies have shown that formulations derived from this compound outperform traditional insecticides in terms of efficacy and safety .

作用机制

The mechanism of action of 2,3-Dichloro-5-(chloromethyl)pyridine involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound may act on the nervous system of insects, disrupting normal function and leading to their death. The exact pathways and molecular targets can vary depending on the specific application and the structure of the final product derived from this compound .

相似化合物的比较

Similar Compounds

- 2-Chloro-5-(chloromethyl)pyridine

- 2,3-Dichloro-5-(trifluoromethyl)pyridine

- 2,6-Dichloro-4-(trifluoromethyl)pyridine

Uniqueness

2,3-Dichloro-5-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in agrochemicals and pharmaceuticals .

生物活性

Overview

2,3-Dichloro-5-(chloromethyl)pyridine (CAS Number: 54127-31-0) is an organic compound with the molecular formula C6H4Cl3N. This compound is a derivative of pyridine, notable for its chlorinated structure, which imparts significant biological activity. Its applications span across agrochemicals and pharmaceuticals due to its unique physicochemical properties and reactivity.

Target of Action

this compound is primarily utilized as a chemical intermediate in the synthesis of various crop protection products and pharmaceuticals. Its role as a substrate or inhibitor in enzymatic reactions is critical, particularly in interactions with cytochrome P450 enzymes, which are vital for the metabolism of xenobiotics and endogenous compounds .

Mode of Action

The compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : It can irreversibly inhibit specific enzymes by forming covalent bonds with their active sites, disrupting metabolic pathways.

- Gene Expression Modulation : By binding to DNA and proteins, it can alter their functional structures, leading to changes in gene expression and protein activity.

- Cellular Effects : At varying concentrations, it influences cellular processes such as signaling pathways (e.g., MAPK pathway) and oxidative stress responses .

The biochemical properties of this compound are characterized by its interactions with various biomolecules:

- Oxidative Stress Induction : The compound has been shown to induce oxidative stress in certain cell types, activating stress-responsive signaling pathways.

- Detoxification Mechanisms : It modulates the expression of genes involved in detoxification and antioxidant defenses.

Cellular Studies

Research has demonstrated that this compound affects cell viability and proliferation. For instance:

- In vitro Studies : Various cell lines exposed to this compound exhibited altered growth patterns and increased apoptosis rates at higher concentrations.

- Gene Expression Analysis : Microarray studies revealed significant changes in the expression profiles of genes associated with cell cycle regulation and apoptosis .

Case Studies

Several case studies highlight the biological implications of this compound:

- Agrochemical Applications : In agricultural settings, formulations containing this compound have shown efficacy against specific pests while demonstrating low toxicity to beneficial insects.

- Pharmaceutical Development : As a precursor in drug synthesis, it has been linked to the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Comparative Biological Activity

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme inhibition; oxidative stress induction | Agrochemicals; Pharmaceuticals |

| Trifluoromethyl derivatives | Enhanced potency against specific targets | Drug development; Agrochemicals |

属性

IUPAC Name |

2,3-dichloro-5-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCSQVBPRZIYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436438 | |

| Record name | 2,3-dichloro-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54127-31-0 | |

| Record name | 2,3-Dichloro-5-(chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54127-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dichloro-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。